molecular formula C25H21ClFN3O2 B11341390 4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11341390
M. Wt: 449.9 g/mol
InChI Key: UXOSPPJFMINVEX-UHFFFAOYSA-N
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Description

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and various substituents including chloro, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, including the formation of the benzodiazole core, the introduction of the pyrrolidinone ring, and the addition of various substituents. Common synthetic routes may involve:

    Formation of Benzodiazole Core: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.

    Introduction of Pyrrolidinone Ring: This step may involve the use of pyrrolidine derivatives and appropriate coupling reagents.

    Addition of Substituents: The chloro, fluoro, and methoxy groups can be introduced through halogenation and methylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE
  • 4-{1-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE

Uniqueness

The presence of both chloro and fluoro substituents in 4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(4-METHOXYPHENYL)PYRROLIDIN-2-ONE may confer unique chemical and biological properties compared to similar compounds with only one type of halogen substituent. This dual substitution could affect the compound’s reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C25H21ClFN3O2

Molecular Weight

449.9 g/mol

IUPAC Name

4-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C25H21ClFN3O2/c1-32-18-11-9-17(10-12-18)29-14-16(13-24(29)31)25-28-22-7-2-3-8-23(22)30(25)15-19-20(26)5-4-6-21(19)27/h2-12,16H,13-15H2,1H3

InChI Key

UXOSPPJFMINVEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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